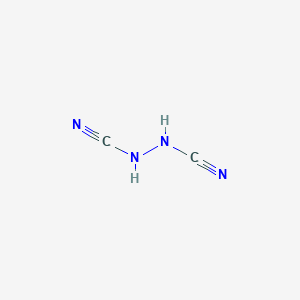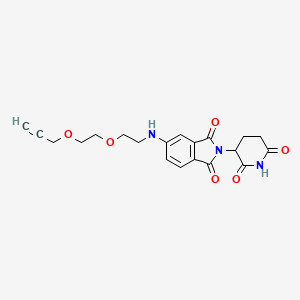![molecular formula C9H6N2O B14761725 1h-Furo[3,4-f]benzimidazole CAS No. 267-39-0](/img/structure/B14761725.png)
1h-Furo[3,4-f]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Furo[3,4-f]benzimidazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,4-f]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with furfural in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Furo[3,4-f]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed:
Oxidation: Formation of corresponding furan and benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Furo[3,4-f]benzimidazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Furo[3,4-f]benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, thereby modulating their function. The compound’s ability to form hydrogen bonds and engage in π-π interactions is crucial for its activity. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole: Shares the benzimidazole core but lacks the fused furan ring.
1H-Furo[2,3-f]benzimidazole: Similar structure but with a different fusion pattern of the furan ring.
2-Phenylbenzimidazole: Contains a phenyl group instead of a furan ring.
Uniqueness: 1H-Furo[3,4-f]benzimidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities .
Eigenschaften
CAS-Nummer |
267-39-0 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
3H-furo[3,4-f]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-6-3-12-4-7(6)2-9-8(1)10-5-11-9/h1-5H,(H,10,11) |
InChI-Schlüssel |
KVOZJDKWALZJSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=COC=C31)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)






![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)

![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)


